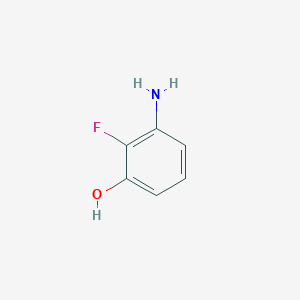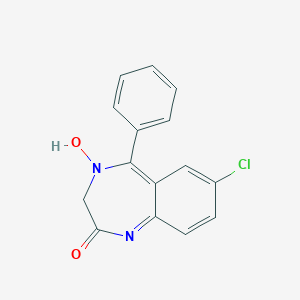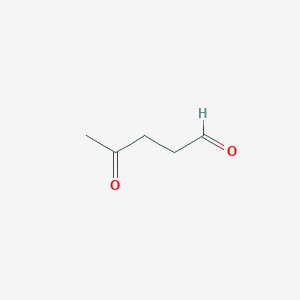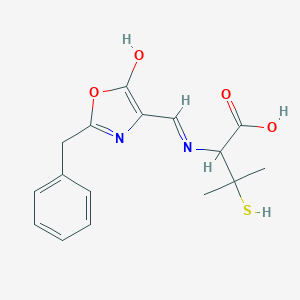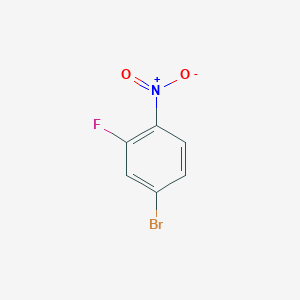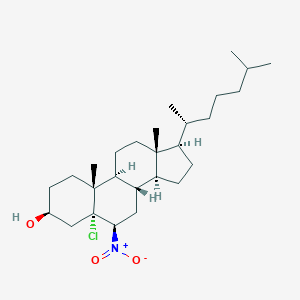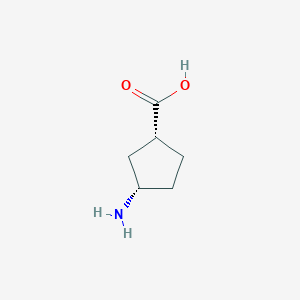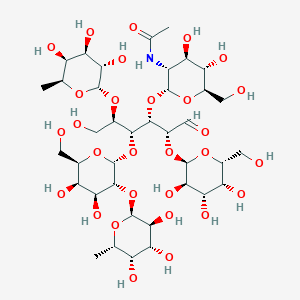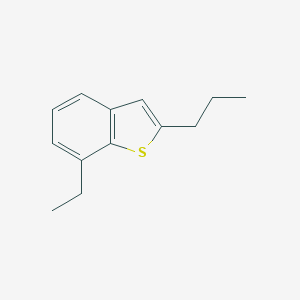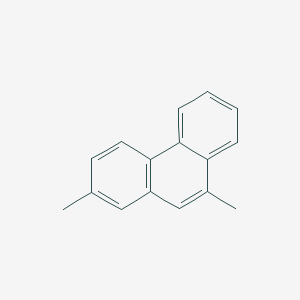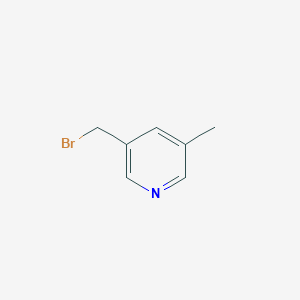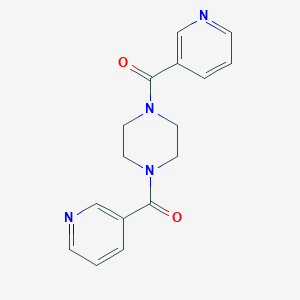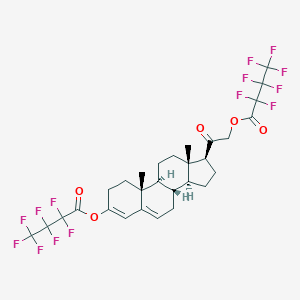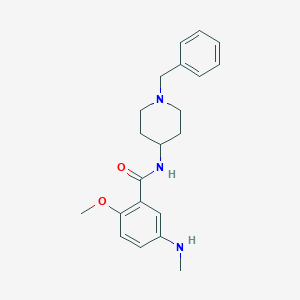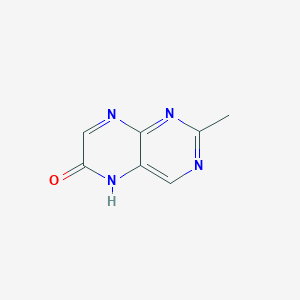
2-Methyl-6-pteridinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-pteridinol is a compound that belongs to the pteridine family of organic compounds. It is a colorless crystalline solid that is soluble in water and ethanol. 2-Methyl-6-pteridinol is an important intermediate in the synthesis of folic acid, a vitamin that is essential for human health. This compound has been extensively studied for its potential use in scientific research applications.
Mechanism Of Action
The mechanism of action of 2-Methyl-6-pteridinol is not fully understood. However, studies have suggested that this compound may act as a cofactor for enzymes involved in the biosynthesis of folic acid.
Biochemical And Physiological Effects
2-Methyl-6-pteridinol has been shown to have several biochemical and physiological effects. Studies have suggested that this compound may have antioxidant properties and may help to protect cells from oxidative damage. It has also been shown to have potential anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Methyl-6-pteridinol in lab experiments is that it is readily available and relatively inexpensive. However, one limitation of using this compound is that it can be difficult to purify, which can make it challenging to work with in certain experiments.
Future Directions
There are several potential future directions for research involving 2-Methyl-6-pteridinol. One area of interest is the potential use of this compound as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Another area of interest is the development of new synthetic methods for the production of 2-Methyl-6-pteridinol and other pteridine derivatives. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesis Methods
The synthesis of 2-Methyl-6-pteridinol involves several steps. The first step is the condensation of 2-amino-4-methylpyrimidine with formic acid to form 2-formyl-4-methylpyrimidine. This intermediate is then reacted with dihydroxyacetone to form 2-methyl-6-hydroxymethylpyrimidine. The final step involves the reduction of this compound to form 2-Methyl-6-pteridinol.
Scientific Research Applications
2-Methyl-6-pteridinol has been used in several scientific research applications. One of the main uses of this compound is in the synthesis of folic acid, which is essential for DNA synthesis and repair. It has also been used as a precursor for the synthesis of other pteridine derivatives, which have potential applications in the pharmaceutical industry.
properties
CAS RN |
16041-25-1 |
|---|---|
Product Name |
2-Methyl-6-pteridinol |
Molecular Formula |
C7H6N4O |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
2-methyl-5H-pteridin-6-one |
InChI |
InChI=1S/C7H6N4O/c1-4-8-2-5-7(10-4)9-3-6(12)11-5/h2-3H,1H3,(H,11,12) |
InChI Key |
UASJWLAVJXEMIA-UHFFFAOYSA-N |
SMILES |
CC1=NC=C2C(=N1)N=CC(=O)N2 |
Canonical SMILES |
CC1=NC=C2C(=N1)N=CC(=O)N2 |
synonyms |
2-Methyl-6(5H)-pteridinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



